R(+)-Butylindazone

Description

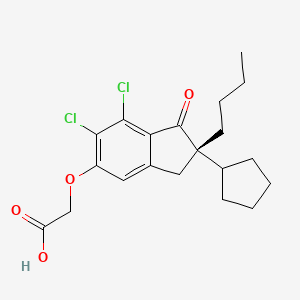

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWWQIFONIPBKT-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439113 | |

| Record name | R(+)-Butylindazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81166-47-4 | |

| Record name | R(+)-Butylindazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of R(+)-Butylindazone Enantiomers

This guide provides a comprehensive exploration of the thermodynamic stability of the R(+) and S(-) enantiomers of Butylindazone, a chiral indanone derivative. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and development of chiral active pharmaceutical ingredients (APIs). This document delves into the theoretical underpinnings of enantiomeric stability, presents detailed experimental protocols for its determination, and discusses the interpretation of the resulting data.

Introduction: The Criticality of Stereoisomerism in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image stereoisomers, often exhibit significantly different pharmacological and toxicological profiles due to their distinct interactions with the chiral environment of the human body, such as enzymes and receptors.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.

Butylindazone, a member of the indanone class of compounds, possesses a chiral center, giving rise to the R(+) and S(-) enantiomers. Understanding the relative thermodynamic stability of these enantiomers is paramount for several reasons:

-

Manufacturing and Storage: The more stable enantiomer is less likely to undergo racemization (conversion to a 50:50 mixture of both enantiomers) during synthesis, purification, and long-term storage, ensuring the drug product's consistent efficacy and safety.

-

Formulation Development: Knowledge of the solid-state properties of each enantiomer, including their melting points and enthalpies of fusion, is crucial for developing stable and bioavailable dosage forms.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA increasingly require the development of single-enantiomer drugs over racemic mixtures, necessitating a thorough characterization of the chosen enantiomer's stability.

This guide will provide the theoretical framework and practical methodologies to comprehensively assess the thermodynamic stability of R(+)-Butylindazone.

Theoretical Framework: Thermodynamics of Chiral Systems

The relative stability of enantiomers in a crystalline state is governed by the Gibbs free energy (G) of the system. The enantiomer with the lower Gibbs free energy is thermodynamically more stable. The Gibbs free energy is defined by the equation:

ΔG = ΔH - TΔS

where:

-

ΔG is the change in Gibbs free energy

-

ΔH is the change in enthalpy

-

T is the absolute temperature

-

ΔS is the change in entropy

For a pair of enantiomers, the difference in their Gibbs free energy of solution (ΔRS-SΔGsol) can be used to predict their relative stability and potential for separation.[2] In the solid state, enantiomers can crystallize in one of three forms:

-

Conglomerate: A mechanical mixture of crystals, where each crystal contains only one enantiomer.

-

Racemic Compound (Racemate): A well-ordered crystal lattice containing equal numbers of both enantiomers in the unit cell.

-

Pseudoracemate (Solid Solution): A disordered crystalline solid where the two enantiomers are randomly distributed within the crystal lattice.

The determination of which crystalline form is present is a critical first step in assessing thermodynamic stability.

Experimental Determination of Thermodynamic Stability

A multi-pronged approach combining chromatographic and thermal analysis techniques is essential for a robust assessment of the thermodynamic stability of R(+)-Butylindazone.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity

Chiral HPLC is the cornerstone for separating and quantifying the enantiomers of Butylindazone.[3][4][5] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method.[4]

Objective: To develop a robust HPLC method for the baseline separation of R(+) and S(-) Butylindazone.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

-

R(+)-Butylindazone and S(-)-Butylindazone reference standards

-

Racemic Butylindazone

-

HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) and Diethylamine (DEA)

Method Development Strategy:

-

Column Screening: Screen a selection of polysaccharide-based chiral stationary phases (CSPs) as they have broad enantiorecognition capabilities.[3]

-

CHIRALPAK® AD-H (amylose derivative)

-

CHIRALPAK® OD-H (cellulose derivative)

-

CHIRALCEL® OJ-H (cellulose derivative)

-

-

Mobile Phase Screening (Normal Phase):

-

Start with a mobile phase of n-Hexane/IPA (90:10, v/v).

-

If separation is not achieved, try n-Hexane/EtOH (90:10, v/v).

-

Since Butylindazone is an acidic compound, add 0.1% TFA to the mobile phase to improve peak shape and resolution.[3]

-

-

Mobile Phase Screening (Reversed-Phase):

-

If normal phase is unsuccessful, screen reversed-phase columns (e.g., CHIRALPAK® AD-RH, CHIRALCEL® OD-RH).

-

Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid.

-

-

Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5.

Illustrative Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful technique for determining the thermodynamic properties of crystalline solids, including melting point (Tm) and enthalpy of fusion (ΔHf).[6][7][8] These parameters are crucial for assessing the relative stability of the enantiomers and the nature of the racemic mixture.

Objective: To determine the melting point and enthalpy of fusion for R(+)-Butylindazone, S(-)-Butylindazone, and the racemic mixture.

Instrumentation:

-

Differential Scanning Calorimeter (DSC) calibrated with indium.

-

Hermetic aluminum pans.

Materials:

-

Pure R(+)-Butylindazone

-

Pure S(-)-Butylindazone

-

Racemic Butylindazone

Procedure:

-

Accurately weigh 2-5 mg of the sample into a hermetic aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).[7]

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of melting (Tonset), the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf) by integrating the area under the melting endotherm.

Interpretation of DSC Data:

The comparison of the thermograms of the pure enantiomers and the racemic mixture allows for the determination of the crystalline form of the racemate.

| Crystalline Form | Melting Point of Racemic Mixture vs. Pure Enantiomer |

| Conglomerate | Lower |

| Racemic Compound | Higher |

| Pseudoracemate | Intermediate or similar |

Table 1: Hypothetical DSC Data for Butylindazone Enantiomers

| Sample | Onset Tm (°C) | Peak Tm (°C) | ΔHf (J/g) |

| R(+)-Butylindazone | 150.2 | 152.5 | 110.8 |

| S(-)-Butylindazone | 150.1 | 152.4 | 110.5 |

| Racemic Butylindazone | 165.8 | 168.2 | 125.3 |

Based on this hypothetical data, where the racemic mixture has a higher melting point than the individual enantiomers, Butylindazone would be classified as a racemic compound. This indicates that the heterochiral interactions (R-S) in the crystal lattice are stronger than the homochiral interactions (R-R or S-S), leading to a more thermodynamically stable racemic crystal.

Logical Relationship of Thermodynamic Parameters:

Caption: Logic for interpreting DSC data to determine racemate type.

Computational Modeling of Enantiomeric Stability

In addition to experimental techniques, computational chemistry provides valuable insights into the relative stability of enantiomers.[9] Density Functional Theory (DFT) calculations can be employed to determine the optimized geometries and relative energies of the R(+) and S(-) enantiomers in the gas phase. While these calculations do not account for crystal packing forces, they can provide a fundamental understanding of the intrinsic stability of the individual molecules.

A more advanced approach involves crystal structure prediction, which attempts to generate and rank the stability of various possible crystal packing arrangements for both the pure enantiomers and the racemic compound.[2] This can help to rationalize the experimental findings from DSC.

Conclusion and Future Perspectives

The thermodynamic stability of R(+)-Butylindazone is a critical quality attribute that must be thoroughly investigated during drug development. A combination of chiral HPLC for enantiomeric separation and purity assessment, and DSC for thermal analysis, provides a robust experimental framework for this characterization. For Butylindazone, if it forms a racemic compound, the R(+) enantiomer would be expected to be thermodynamically stable in its pure form, but the racemic mixture would be the most stable solid form overall.

Future work could involve long-term stability studies of the pure R(+)-enantiomer under various stress conditions (e.g., elevated temperature and humidity) to assess its propensity for racemization in the solid state. Additionally, co-crystallization studies could be explored as a means to potentially form more stable solid forms of the desired enantiomer.

References

-

Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and ... - PubMed. (2009, February 17). Retrieved from [Link]

-

Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control - Books. (2007, December 14). Retrieved from [Link]

-

Place of DSC purity analysis in pharmaceutical development - AKJournals. (n.d.). Retrieved from [Link]

-

Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation - ACS Publications. (2017, July 18). Retrieved from [Link]

-

Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017, March 9). Retrieved from [Link]

-

Chiral Symmetry Breaking and Complete Chiral Purity by Thermodynamic-Kinetic Feedback Near Equilibrium: Implications for the Origin of Biochirality - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals. (n.d.). Retrieved from [Link]

-

Chiral Drug Separation. (n.d.). Retrieved from [Link]

-

Enantiomer separation of acidic compounds - Daicel Chiral Technologies. (n.d.). Retrieved from [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. (2022, November 22). Retrieved from [Link]

-

Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction | The Journal of Organic Chemistry - ACS Publications. (2007, October 30). Retrieved from [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - SciSpace. (2022, November 22). Retrieved from [Link]

-

Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved from [Link]

-

Methods of analysis of chiral non-steroidal anti-inflammatory drugs - PubMed. (n.d.). Retrieved from [Link]

-

Thermoanalytical study of some anti-inflammatory analgesic agents - ResearchGate. (2010, July 6). Retrieved from [Link]

-

HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

-

Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

-

Determination of purity by differential scanning calorimetry (DSC) - ACS Publications. (n.d.). Retrieved from [Link]

-

Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity - DADUN. (n.d.). Retrieved from [Link]

-

DSC purity - Mettler Toledo. (n.d.). Retrieved from [Link]

-

Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review - TMR Publishing Group. (2022, June 1). Retrieved from [Link]

-

R(+)-Butylindazone | C20H24Cl2O4 | CID 10386195 - PubChem. (n.d.). Retrieved from [Link]

-

The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.). Retrieved from [Link]

-

Circular of the Bureau of Standards no. 500: selected values of chemical thermodynamic properties. (n.d.). Retrieved from [Link]

-

Relative Gibbs free energy profile of the lowest‐energy racemization... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Some problems in the usage of Gibbs free energy in biochemistry - PubMed. (n.d.). Retrieved from [Link]

-

Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2025, August 6). Retrieved from [Link]

-

Thermodynamic and Structural Study of Budesonide—Exogenous Lung Surfactant System. (2024, March 4). Retrieved from [Link]

-

Thermodynamic Properties of Minerals and Related Substances at 298.15°K (25.0°C) and One Atmosphere (1.013 Bars) Pressure and. (n.d.). Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. akjournals.com [akjournals.com]

- 7. ukm.my [ukm.my]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Specific Optical Rotation of R(+)-Butylindazone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Chirality Question in Diuretic Drug Design

In the landscape of pharmacologically active molecules, the three-dimensional arrangement of atoms is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. Butylindazone, a potent diuretic agent, exists as a chiral molecule, meaning it has two non-superimposable mirror-image forms, or enantiomers: R(+)-Butylindazone and S(-)-Butylindazone. While the racemic mixture has been utilized, the principle of chirality dictates that one enantiomer is likely to exhibit a more favorable pharmacological profile. The specific optical rotation is the fundamental physical property that allows for the differentiation and characterization of these enantiomers. This guide provides a comprehensive exploration of the theoretical underpinnings and practical application of polarimetry for the determination of the specific optical rotation of R(+)-Butylindazone, a critical parameter in its development as a potentially superior diuretic agent.

The Principle of Optical Activity and Specific Rotation

Optical activity is the phenomenon wherein a chiral substance rotates the plane of plane-polarized light.[1][2][3] This rotation is a direct consequence of the differential interaction of the chiral molecule with the left and right circularly polarized components of plane-polarized light.[4] The extent and direction of this rotation are unique to each enantiomer.

The observed rotation (α) is the angle in degrees measured by a polarimeter.[5] However, this value is dependent on several experimental parameters, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light used.[6][7] To obtain a standardized, characteristic value for a compound, the specific rotation ([α]) is calculated.[8][9][10]

The specific rotation is defined by the following equation:

[α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light in nanometers (commonly the sodium D-line at 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).[5][7]

A positive (+) sign, as in R(+)-Butylindazone, indicates dextrorotation (clockwise rotation of the plane of polarized light), while a negative (-) sign indicates levorotation (counter-clockwise rotation).[10] It is crucial to understand that the 'R' in R(+)-Butylindazone refers to its absolute configuration based on the Cahn-Ingold-Prelog priority rules and bears no direct relationship to the direction of optical rotation.[7][10]

The Significance of Determining the Specific Rotation of R(+)-Butylindazone in Drug Development

The determination of the specific optical rotation of R(+)-Butylindazone is not merely an academic exercise; it is a critical step in its pharmaceutical development for several key reasons:

-

Enantiomeric Purity Assessment: The specific rotation of a pure enantiomer is a constant. Therefore, measuring the specific rotation of a synthesized batch of R(+)-Butylindazone allows for the calculation of its enantiomeric excess (ee), a measure of its purity.[8] A racemic mixture, containing equal amounts of both enantiomers, will have a specific rotation of zero.[11]

-

Quality Control: Once a standard value for the specific rotation of pure R(+)-Butylindazone is established, it can be used as a quality control parameter to ensure the consistency and purity of different batches of the drug substance.

-

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding the development of stereoisomeric drugs.[11] The characterization of each enantiomer, including its specific optical rotation, is a fundamental requirement.

-

Pharmacological and Toxicological Studies: To accurately assess the pharmacological and toxicological profiles of each enantiomer, it is essential to work with enantiomerically pure samples. Specific rotation is a key identifier of this purity.

Experimental Determination of the Specific Optical Rotation of R(+)-Butylindazone: A Validated Protocol

The following protocol outlines the steps for the accurate determination of the specific optical rotation of R(+)-Butylindazone. This protocol is designed to be a self-validating system by incorporating rigorous controls and calibration steps.

Instrumentation and Materials

-

Polarimeter: A high-precision polarimeter with a sodium D-line lamp (589 nm) or other suitable monochromatic light source. The instrument should be capable of temperature control.

-

Polarimeter Cell: A 1 dm (10 cm) path length cell.

-

Analytical Balance: Calibrated and accurate to at least 0.1 mg.

-

Volumetric Flasks: Grade A, various sizes (e.g., 10 mL, 25 mL).

-

Solvent: A high-purity, optically inactive solvent in which R(+)-Butylindazone is soluble (e.g., methanol, ethanol, or chloroform). The choice of solvent is critical as it can influence the specific rotation.

-

R(+)-Butylindazone Sample: Of the highest possible purity.

Experimental Workflow

Caption: Experimental workflow for determining specific optical rotation.

Step-by-Step Methodology

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Calibrate the instrument to zero using a blank cell filled with the chosen solvent. This step is crucial to account for any background rotation from the solvent or the instrument itself.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of R(+)-Butylindazone (e.g., 100 mg) using a calibrated analytical balance.

-

Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).

-

Dissolve the sample completely in the chosen solvent and then dilute to the mark. Ensure the solution is homogeneous.

-

Calculate the concentration (c) in g/mL.

-

-

Measurement of Observed Rotation:

-

Rinse the polarimeter cell with a small amount of the prepared solution and then fill it, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α) at a constant temperature (e.g., 20°C or 25°C). Take multiple readings to ensure reproducibility and calculate the average.

-

-

Calculation of Specific Rotation:

-

Use the formula [α]Tλ = α / (l * c) to calculate the specific rotation.

-

For example, if the observed rotation is +1.50°, the path length is 1 dm, and the concentration is 0.01 g/mL, the specific rotation would be +150°.

-

-

Data Reporting:

-

The specific rotation value should always be reported with the temperature and wavelength used. For example: [α]20D = +150° (c 0.01, methanol) .

-

Factors Influencing the Specific Rotation of R(+)-Butylindazone

Several factors can influence the measured specific rotation, and it is imperative for researchers to control and report these conditions to ensure the reproducibility and validity of the data.[12]

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can interact with the solute, altering its conformation and, consequently, its optical rotation. Therefore, the specific rotation of R(+)-Butylindazone should be determined in various solvents of differing polarities.

-

Temperature: Temperature can affect the conformational equilibrium of the molecule and the density of the solvent, both of which can influence the observed rotation.[13] Measurements should be conducted at a constant, reported temperature.

-

Concentration: While specific rotation is theoretically concentration-independent, at high concentrations, intermolecular interactions can sometimes lead to deviations. It is advisable to measure the specific rotation at several different concentrations to confirm its independence.

-

Wavelength (Optical Rotatory Dispersion): The magnitude and even the sign of the specific rotation can change with the wavelength of the light used. This phenomenon is known as optical rotatory dispersion (ORD).[14][15] While the sodium D-line is the standard, measuring the ORD curve can provide more detailed structural information.

Data Presentation: A Template for Reporting

As no specific optical rotation values for R(+)-Butylindazone are currently published in the readily available scientific literature, the following table serves as a template for researchers to populate with their experimentally determined data.

| Solvent | Concentration ( g/100 mL) | Temperature (°C) | Wavelength (nm) | Observed Rotation (α) | Specific Rotation ([α]) |

| Methanol | 1.0 | 20 | 589 (D-line) | e.g., +X.XX° | Calculated Value |

| Ethanol | 1.0 | 20 | 589 (D-line) | e.g., +Y.YY° | Calculated Value |

| Chloroform | 1.0 | 20 | 589 (D-line) | e.g., +Z.ZZ° | Calculated Value |

Conclusion: Establishing a Key Physicochemical Benchmark

The determination of the specific optical rotation of R(+)-Butylindazone is a foundational step in its journey from a promising chiral molecule to a well-characterized and potentially superior therapeutic agent. This guide has provided the theoretical framework, a detailed experimental protocol, and a discussion of the critical factors influencing this measurement. By adhering to rigorous experimental design and transparent reporting, researchers can establish a reliable specific rotation value for R(+)-Butylindazone. This, in turn, will facilitate the robust quality control, enantiomeric purity assessment, and regulatory advancement necessary for its successful development as a valuable diuretic drug.

References

- Fiveable. (2025, September 15). Specific rotation Definition - Principles of Physics II Key Term.

- Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity.

- Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation.

- Wikipedia. (n.d.). Specific rotation.

- Chemistry LibreTexts. (2021, March 5). 19.2: Specific Rotation.

- Wikipedia. (n.d.). Optical rotation.

- Beilstein Journals. (2018, January 8). Polarization spectroscopy methods in the determination of interactions of small molecules with nucleic acids – tutorial.

- Munro Scientific. (n.d.). Polarimeter: A Complete Guide.

- Science Buddies. (2020, June 23). Study Chirality with a Homemade Polarimeter.

- University of Wisconsin–Madison. (n.d.). Polarimetry Experiments - MRSEC Education Group.

- ACS Publications. (2020, June 30). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter | Journal of Chemical Education.

- Chemistry Steps. (2021, November 12). Specific Rotation.

- Vernier. (n.d.). Understanding Polarimetry - Experiment.

- Wikipedia. (n.d.). Chiral resolution.

- Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.

- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.

- Moodle. (n.d.). Properties of Enantiomers and Optical Activity.

- Organic Chemistry. (n.d.). Optical Activity - Stereochemical and Conformational Isomerism.

- Chemistry LibreTexts. (2022, October 4). 5.7: Optical Rotation.

- PubChem - NIH. (n.d.). R(+)-Butylindazone | C20H24Cl2O4 | CID 10386195.

- NIST Technical Series Publications. (n.d.). Optical rotation as an indication of aromatic substituent influences and intramolecular interaction.

- Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- PMC. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.

- PMC. (2025, May 16). Synthesis and resolution of a 1,1′-biazulene analogue of BINOL.

- ResearchGate. (n.d.). The experimental (room temperature) optical rotation (left panels), a,....

- YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Study of 2-Benzylidene-1-indanone Derivatives as Electrodes [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]

- 15. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]

Technical Guide: History, Synthesis, and Discovery of R(+)-Butylindazone (R(+)-DIOA)

Part 1: Executive Technical Summary

R(+)-Butylindazone , chemically known as R(+)-DIOA or R-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid , is a potent, chiral pharmacological agent used primarily as a research tool to inhibit K⁺-Cl⁻ cotransporters (KCC) .

Despite the common vendor synonym "Butylindazone," the compound is structurally an indanone (dihydroindenone) derivative, not an indazone. It emerged from the diuretic research programs of the 1970s and 80s, specifically the search for "high-ceiling" diuretics with uricosuric properties (e.g., Indacrinone). R(+)-DIOA is critical in differentiating KCC activity from NKCC (Na⁺-K⁺-2Cl⁻) activity, as it selectively inhibits the former without affecting the latter, unlike loop diuretics such as bumetanide.

| Parameter | Technical Specification |

| Common Name | R(+)-Butylindazone; R(+)-DIOA |

| IUPAC Name | 2-[[(2R)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid |

| CAS Number | 81166-47-4 |

| Molecular Formula | C₂₀H₂₄Cl₂O₄ |

| Molecular Weight | 399.31 g/mol |

| Primary Target | K⁺-Cl⁻ Cotransporters (KCC1, KCC2, KCC3, KCC4) |

| IC₅₀ | ~10 µM (Erythroid KCC) |

| Key Selectivity | Insensitive to Bumetanide; No effect on NKCC |

Part 2: Discovery and Historical Context

The Cragoe Era: From Diuretics to Transporter Probes

The discovery of R(+)-DIOA is rooted in the medicinal chemistry laboratories of Merck, Sharp & Dohme (MSD) during the 1970s. The team, led by Edward J. Cragoe Jr. , was investigating (aryloxy)acetic acid derivatives to find superior diuretics to ethacrynic acid.

Their work culminated in the synthesis of Indacrinone (MK-196) , a potent loop diuretic with uricosuric properties. The structure-activity relationship (SAR) studies revealed that the indanone core was a privileged scaffold for modulating ion transport. By varying the substituents at the C2 position of the indanone ring, Cragoe's team synthesized a library of analogs, including the 2-butyl-2-cyclopentyl derivative (DIOA).

The Garay Pivot: Defining the KCC Inhibitor

While the Merck team focused on renal sodium excretion, Ricardo P. Garay and colleagues (INSERM, France) screened these compounds for specific effects on erythrocyte ion transport systems.

In 1988 , Garay et al. published the seminal paper in Molecular Pharmacology demonstrating that the R(+) enantiomer of the butyl/cyclopentyl analog (DIOA) was a potent inhibitor of the swelling-activated K⁺-Cl⁻ cotransport system. Crucially, they showed that R(+)-DIOA did not inhibit the bumetanide-sensitive Na⁺-K⁺-Cl⁻ cotransporter (NKCC), providing the first pharmacological tool to cleanly dissect these two pathways.

Chirality and Activity

The biological activity is stereospecific. The R(+) enantiomer is the active inhibitor of KCC. The S(-) enantiomer is significantly less potent or inactive against KCC, although it may retain some activity against other targets (e.g., ethacrynic acid-sensitive pathways). This stereospecificity necessitated the development of chiral resolution methods during synthesis.

Part 3: Technical Synthesis

The synthesis of R(+)-DIOA follows the "Cragoe Strategy" for 2,2-disubstituted-1-indanones. It involves constructing the indanone core via Friedel-Crafts cyclization, followed by sequential alkylation and chiral resolution.

Retrosynthetic Analysis

-

Target: R(+)-DIOA

-

Disconnection 1 (O-Alkylation): Phenol + Chloroacetic acid.

-

Disconnection 2 (C-Alkylation): 2-Cyclopentyl-indanone + Butyl halide.

-

Disconnection 3 (Ring Formation): 2,3-Dichloro-4-methoxy-benzene derivative.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Indanone Core

-

Reagents: 2,3-Dichloroanisole, Cyclopentylacetyl chloride, Aluminum Chloride (AlCl₃).

-

Reaction: Friedel-Crafts Acylation.

-

Protocol:

-

Dissolve 2,3-dichloroanisole in dichloromethane (DCM) at 0°C.

-

Add stoichiometric AlCl₃ slowly to form the complex.

-

Add cyclopentylacetyl chloride dropwise.

-

Reflux for 4 hours.

-

Quench with ice-water/HCl. Extract with DCM.

-

Product: 6,7-Dichloro-2-cyclopentyl-5-methoxy-1-indanone (Note: This forms the ketone; cyclization usually requires a pre-formed phenyl-alkanoic acid and Polyphosphoric Acid (PPA) if not doing direct acylation-cyclization).

-

Correction for High Yield: The Cragoe method often uses 2,3-dichloro-4-methoxybenzaldehyde condensed with a cyclopentyl-acetic acid precursor, followed by reduction and PPA cyclization to ensure correct regiochemistry.

-

Step 2: C2-Alkylation (Introduction of the Butyl Group)

-

Reagents: Sodium Hydride (NaH), n-Butyl Bromide, DMF/THF.

-

Mechanism: Enolate formation at the active methylene (C2).

-

Protocol:

-

Suspend NaH (1.1 eq) in dry THF under Argon.

-

Add the 2-cyclopentyl-indanone precursor. Stir 30 min to form the enolate.

-

Add n-Butyl bromide (1.2 eq) dropwise.

-

Stir at room temperature for 12 hours.

-

Result: Racemic 2-butyl-2-cyclopentyl-6,7-dichloro-5-methoxy-1-indanone.

-

Step 3: Demethylation

-

Reagents: Boron Tribromide (BBr₃) in DCM or Pyridine HCl at 200°C.

-

Protocol:

-

Treat the methoxy-indanone with BBr₃ at -78°C, then warm to RT.

-

Quench with water.

-

Result: The free phenol: 2-butyl-2-cyclopentyl-6,7-dichloro-5-hydroxy-1-indanone.

-

Step 4: O-Alkylation

-

Reagents: Ethyl bromoacetate, Potassium Carbonate (K₂CO₃), Acetone.

-

Protocol:

-

Reflux the phenol with ethyl bromoacetate and K₂CO₃ in acetone for 6 hours.

-

Filter salts and evaporate solvent to yield the ester.

-

Step 5: Hydrolysis and Chiral Resolution

-

Reagents: NaOH/Ethanol, then (-)-Cinchonidine.

-

Protocol:

-

Hydrolyze the ester using 1N NaOH/Ethanol to obtain the racemic acid (Rac-DIOA).

-

Resolution: Dissolve Rac-DIOA in hot ethanol. Add (-)-Cinchonidine (0.5 eq).

-

Allow to crystallize slowly. The diastereomeric salt of the R(+)-isomer crystallizes preferentially (or S(-), depending on the specific solvent system; Cragoe reported specific rotations).

-

Recrystallize to constant optical rotation.

-

Acidify the salt to liberate pure R(+)-DIOA .

-

Part 4: Visualization of Synthesis and Mechanism

Synthesis Pathway (Graphviz)

Caption: Synthetic route from 2,3-dichloroanisole to R(+)-DIOA via Cragoe's indanone method.

Mechanism of Action (Graphviz)

Caption: Selectivity profile of R(+)-DIOA targeting KCC pathways while sparing NKCC.

Part 5: Critical Analysis & Limitations

While R(+)-DIOA remains a standard tool compound, researchers must be aware of its "off-target" effects which have been identified in the decades since its discovery.

-

Gardos Channel Inhibition: Recent studies (e.g., Vandorpe et al.) have shown that DIOA inhibits the Ca²⁺-activated K⁺ channel (KCNN4/Gardos channel) with an IC₅₀ similar to its effect on KCC. This can confound experiments in erythrocytes where both systems regulate volume.

-

Metabolic Stability: The ester linkage (if using the prodrug form) or the ether linkage is generally stable, but the compound can be metabolized by hepatic enzymes.

-

Solubility: R(+)-DIOA is highly lipophilic. It requires dissolution in DMSO or Ethanol and can precipitate in aqueous buffers if not managed carefully (max solubility ~50 µM in buffer).

Best Practice: Always use R(+)-DIOA alongside a control (like Bumetanide) and potentially a specific Gardos channel inhibitor (like Senicapoc) to validate that the observed effects are truly KCC-mediated.

References

-

Garay, R. P., Nazaret, C., Hannaert, P. A., & Cragoe, E. J. (1988). Demonstration of a [K+,Cl-]-cotransport system in human red cells by its sensitivity to [(dihydroindenyl)oxy]alkanoic acids: regulation of cell swelling and distinction from the bumetanide-sensitive [Na+,K+,Cl-]-cotransport system.[1][2][3] Molecular Pharmacology, 33(6), 696–701.[1] Link

-

Cragoe, E. J., et al. (1982). Agents for the treatment of brain edema. 2. [(2,3,9,9a-tetrahydro-3-oxo-9a-substituted-1H-fluoren-7-yl)oxy]acetic acids. Journal of Medicinal Chemistry, 25(5), 567–579. Link

-

Lauf, P. K., & Adragna, N. C. (2000). K-Cl cotransport: properties and molecular mechanism. Cellular Physiology and Biochemistry, 10(5-6), 341–354. Link

-

Delpire, E. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. Link

-

Vandorpe, D. H., et al. (2008). The erythroid K-Cl cotransport inhibitor [(dihydroindenyl)oxy]acetic acid (DIOA) blocks erythroid Ca2+-activated K+ channel KCNN4. American Journal of Physiology-Cell Physiology, 295(4), C1015-C1024. Link

Sources

Technical Analysis: R(+)-Butylindazone vs. S(-)-Butylindazone

Stereoselective Inhibition of K-Cl Cotransporters (KCC)

Executive Summary

R(+)-Butylindazone (commonly referred to in literature as R(+)-DIOA ) and its enantiomer S(-)-Butylindazone represent a critical chiral pair in the study of ion transport physiology. While they share an identical atomic composition (

The R(+) enantiomer is a potent, selective inhibitor of K

Chemical Identity & Stereochemical Divergence

The nomenclature "Butylindazone" in this context refers to the class of [(dihydroindenyl)oxy]alkanoic acids .[1][2] The chirality arises at the C2 position of the indanone ring, where a butyl group and a cyclopentyl group create a stereocenter.

1.1 Structural Comparison

| Feature | R(+)-Butylindazone (Active) | S(-)-Butylindazone (Inactive/Control) |

| Common Name | R(+)-DIOA | S(-)-DIOA |

| CAS Number | 81166-47-4 | 1226896-48-5 (Generic/Racemate ref often used) |

| Configuration | Rectus (R) at C2 chiral center | Sinister (S) at C2 chiral center |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Primary Target | KCC Isoforms (KCC1 - KCC4) | Low/Non-specific affinity |

| Selectivity | High (No effect on NKCC) | N/A |

1.2 The Pharmacophore

The inhibitory activity relies on the specific spatial orientation of the butyl chain relative to the dichlorophenyl moiety. In the R(+) configuration, the butyl group projects in a manner that fits the hydrophobic pocket of the KCC transmembrane domain, locking the transporter in an inactive state. The S(-) configuration creates steric hindrance, preventing this lock-and-key interaction.

Pharmacological Mechanism: The KCC Blockade

To understand the utility of R(+)-Butylindazone, one must understand the transport system it targets. K-Cl cotransporters are electroneutral symporters responsible for extruding K

2.1 Mechanism of Action (R-Isomer)

-

Binding: R(+)-Butylindazone binds to the extracellular or transmembrane domain of the KCC protein.

-

Conformational Lock: It stabilizes the transporter in a conformation that prevents the translocation of ions.

-

Physiological Consequence: This blockade prevents Regulatory Volume Decrease (RVD) after cell swelling and increases intracellular chloride concentration

.

2.2 Specificity Validation

A critical experimental requirement is distinguishing KCC activity from NKCC activity.

-

Bumetanide: Inhibits NKCC (Na-dependent).

-

R(+)-Butylindazone: Inhibits KCC (Na-independent).[3]

-

Ouabain: Inhibits Na/K ATPase.

By using R(+)-Butylindazone in the presence of Ouabain and Bumetanide, researchers can isolate the specific contribution of KCC to total ion flux.

Figure 1: Mechanism of Action. R(+)-Butylindazone selectively blocks the activated KCC transporter, preventing ion efflux. The S(-) enantiomer fails to bind due to steric incompatibility.

Experimental Protocols

To ensure data integrity (E-E-A-T), experiments involving Butylindazone must control for enantiomeric purity and off-target effects.

Protocol A: Validation of Enantiomeric Purity (Chiral HPLC)

Before biological testing, the reagents must be validated. Commercial "racemic" mixtures will yield confounding results (50% efficacy).

-

Column Selection: Chiralcel OD-H or Chiralpak AD-H column (cellulose-based stationary phases are preferred for indanone derivatives).

-

Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA).

-

Note: TFA is critical to suppress ionization of the carboxylic acid tail, sharpening the peaks.

-

-

Detection: UV absorbance at 254 nm.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Success Criteria: Resolution factor (

) > 1.5 between the R(+) and S(-) peaks.

Protocol B:

Rb Flux Assay (The Gold Standard)

This protocol measures KCC activity by using Rubidium-86 (

Objective: Quantify KCC-specific transport using R(+)-Butylindazone subtraction.

Reagents:

-

Flux Medium: HBSS (Na-free if strictly isolating KCC, though chemical inhibition is preferred).

-

Inhibitor Mix A:

Bumetanide + -

Inhibitor Mix B: Mix A +

R(+)-Butylindazone . -

Control Mix C: Mix A +

S(-)-Butylindazone .

Workflow:

-

Loading: Incubate cells with

Rb ( -

Wash: Rapidly wash cells 3x with ice-cold, non-radioactive buffer to remove extracellular tracer.

-

Efflux Phase: Add Flux Medium containing Mix A , Mix B , or Mix C to separate wells.

-

Stimulation: Induce KCC activity (e.g., via hypotonic swelling or N-ethylmaleimide treatment).

-

Sampling: Collect supernatant at

minutes. -

Lysis: Lyse cells to determine remaining intracellular

Rb. -

Calculation:

-

KCC Activity = (Rate in Mix A) - (Rate in Mix B).

-

Validation: Rate in Mix C should

Rate in Mix A. If Mix C shows inhibition, the S(-) isomer is impure or has off-target effects.

-

Figure 2: Experimental Workflow. Isolation of KCC-specific flux using differential inhibitor sensitivity.

Summary of Key Differences

| Property | R(+)-Butylindazone | S(-)-Butylindazone |

| KCC Inhibition ( | ||

| Role in Research | Primary Pharmacological Tool | Negative Control / Stereochemical Probe |

| Solubility | DMSO (>50 mM), Ethanol | DMSO (>50 mM), Ethanol |

| Stability | Stable at -20°C (desiccated) | Stable at -20°C (desiccated) |

| Cross-Reactivity | Minimal (at | Minimal |

References

-

PubChem. (n.d.). R(+)-Butylindazone (Compound CID 10386195).[3][4] National Library of Medicine. Retrieved from [Link]

- Garay, R. P., et al. (1988). Inhibition of the K+/Cl- cotransport system by a specific class of indanyloxyacetic acids.Molecular Pharmacology. (Foundational text establishing the DIOA class).

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. R-(+)-DIOA | CAS 81166-47-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. R-(+)-DIOA (R(+)-Butylindazone), K+/Cl--cotransporter inhibitor (CAS 81166-47-4) | Abcam [abcam.com]

- 4. R(+)-Butylindazone | C20H24Cl2O4 | CID 10386195 - PubChem [pubchem.ncbi.nlm.nih.gov]

metabolic stability of R(+)-Butylindazone in vitro

Topic: Metabolic Stability Assessment of R(+)-Butylindazone (R-(+)-DIOA) in Vitro Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

R(+)-Butylindazone , chemically known as R-(+)-DIOA (R(+)-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid), is a potent and selective inhibitor of the K

This guide provides a rigorous technical framework for assessing the metabolic stability of R(+)-DIOA. Unlike standard small molecules, the presence of a lipophilic indanone core coupled with an acidic tail dictates a specific metabolic liability profile—primarily oxidative hydroxylation (Phase I) and acyl glucuronidation (Phase II).

Physicochemical Profile & Metabolic Liability Prediction

Before initiating wet-lab assays, a structural analysis is required to select the appropriate incubation system. R(+)-DIOA contains three distinct metabolic "soft spots":

-

The Butyl Chain: Alkyl side chains are prime targets for CYP450-mediated

and -

The Cyclopentyl Ring: Alicyclic rings are susceptible to hydroxylation, typically at the C3 or C4 position relative to the attachment point.

-

The Oxyacetic Acid Moiety: The carboxylic acid (

) is a direct substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of potentially reactive acyl glucuronides.

Strategic Implication:

-

Microsomes (HLM/RLM): Will only capture Phase I (CYP) clearance. Using HLM alone will underestimate clearance if glucuronidation is significant.

-

Hepatocytes: Are the mandatory system for R(+)-DIOA to capture the interplay between Phase I oxidation and Phase II conjugation.

Visualizing Metabolic Soft Spots

Figure 1: Predicted metabolic liabilities of R(+)-DIOA based on structural motifs.

Experimental Protocol: In Vitro Stability Assessment

To generate high-confidence Intrinsic Clearance (

Materials & Reagents

-

Test Compound: R(+)-DIOA (>98% purity).

-

System: Cryopreserved Human Hepatocytes (pooled mixed gender, >70% viability).

-

Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (WME), pH 7.4.

-

Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Warfarin).

Step-by-Step Workflow

Step 1: Preparation of Stock Solutions

-

Dissolve R(+)-DIOA in DMSO to create a 10 mM stock.

-

Critical: Final DMSO concentration in the incubation must be

to avoid inhibiting CYP enzymes. -

Prepare an intermediate dosing solution (e.g., 100

M in buffer) to ensure accurate pipetting.

Step 2: Hepatocyte Thawing and Counting

-

Thaw hepatocytes rapidly at 37°C.

-

Centrifuge (50

g, 5 min) and resuspend in WME. -

Assess viability using Trypan Blue exclusion. Discard if viability < 70%.

-

Adjust cell density to

cells/mL.

Step 3: Incubation (The Reaction)

-

Pre-incubate hepatocyte suspension (198

L) at 37°C for 10 minutes. -

Initiate reaction by adding 2

L of R(+)-DIOA dosing solution (Final conc: 1 -

Why 1

M? This concentration is typically below the

Step 4: Sampling & Quenching

-

At time points

min, remove 50 -

Immediately dispense into 150

L of ice-cold ACN (Quenching Solution) in a 96-well plate. -

Vortex for 10 min to lyse cells and precipitate proteins.

-

Centrifuge at 4000 rpm for 20 min at 4°C.

Step 5: Analytical Quantification

-

Inject supernatant onto LC-MS/MS.

Experimental Workflow Diagram

Figure 2: Workflow for hepatocyte stability assay ensuring Phase I & II coverage.

Analytical Methodology (LC-MS/MS)

Due to the dichloro-substitution, R(+)-DIOA has a distinct isotopic pattern that aids in identification.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Reasoning: The carboxylic acid moiety deprotonates readily (

), providing better sensitivity than positive mode.

-

-

MRM Transition: Monitor parent mass (approx

397

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (

Scaling to In Vivo Clearance

To predict human clearance (

-

SF (Scaling Factor): Hepatocellularity (

cells/g liver)

| Parameter | Formula | Interpretation for R(+)-DIOA |

| Slope ( | Steeper slope = Higher instability. | |

| If < 60 min, compound is likely high clearance. | ||

| > 20 |

Troubleshooting & Optimization

Issue: Low Recovery at T=0

-

Cause: Non-specific binding (NSB) to the plastic plate. R(+)-DIOA is lipophilic (LogP ~4-5).

-

Solution: Use glass-coated plates or add 0.1% BSA to the buffer (though BSA binds drug, it mimics plasma; requires equilibrium dialysis correction).

Issue: No Loss of Parent, but Low Bioavailability in vivo

-

Cause: Poor solubility or permeability (BCS Class II/IV), or biliary excretion of unchanged drug.

-

Verification: Perform a PAMPA or Caco-2 permeability assay.

Issue: Double Peaks in LC-MS

-

Cause: R(+)-DIOA is a chiral molecule. If the column is not chiral, you should see one peak. If you see two, the compound may have racemized (unlikely for the quaternary C2 center) or you are detecting a diastereomeric metabolite (e.g., hydroxylation on the cyclopentyl ring creating a new chiral center).

References

-

Abcam. (n.d.). R-(+)-DIOA (R(+)-Butylindazone) Product Sheet. Retrieved from

-

Delpire, E., & Weaver, C. D. (2016). Challenges of finding specific inhibitors of the K+-Cl- cotransporters. American Journal of Physiology-Cell Physiology. Retrieved from

- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3] Retrieved from

- Garay, R. P., et al. (1988). [(Dihydroindenyl)oxy]acetic acid (DIOA), a new potent inhibitor of K+-Cl- cotransport. Molecular Pharmacology.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis and Purification of R(+)-Butylindazone (R(+)-DIOA)

This Application Note is structured as a high-level technical guide for the synthesis, purification, and validation of R(+)-Butylindazone , chemically identified in authoritative databases as R(+)-DIOA ([(R)-2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl]oxy]acetic acid).

This compound is a critical research tool acting as a potent K-Cl cotransporter (KCC) inhibitor. The "Butylindazone" nomenclature, while less common than DIOA, appears in specific vendor catalogs and legacy literature referring to the butyl-substituted indanone core.

Chemical Identity & Scope[1][2]

Before proceeding, it is critical to verify the target structure, as "Indazone" is often conflated with "Indazole" or "Indanone" derivatives. This protocol targets the Indanone derivative known as DIOA.

-

Common Name: R(+)-Butylindazone; R(+)-DIOA

-

IUPAC Name: 2-[[(2R)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid

-

CAS Number: 81166-47-4 (Racemate: 125565-86-0)

-

Molecular Formula: C₂₀H₂₄Cl₂O₄

-

Key Structural Feature: A quaternary chiral center at C-2 of the indanone ring, steric hindrance from 6,7-dichloro substitution.

Retrosynthetic Analysis & Strategy

The synthesis of R(+)-Butylindazone presents a specific challenge: the construction of a quaternary carbon at the 2-position of the indanone ring hindered by a bulky cyclopentyl group and a butyl chain.

Strategic Decision: While asymmetric phase-transfer catalysis (PTC) using Cinchona alkaloids is possible, it often suffers from low yields due to the steric bulk of the cyclopentyl group. Therefore, this protocol utilizes a Robust Racemic Synthesis followed by Preparative Chiral Resolution . This ensures the highest isomeric purity (>99% ee) required for biological assays, where the (S)-enantiomer often lacks potency.

Logic Flow Mechanism

The pathway relies on the "Indanone Construction First" approach, followed by sequential alkylation.

Detailed Experimental Protocol

Phase 1: Construction of the Indanone Core

Objective: Synthesize 6,7-dichloro-5-methoxy-1-indanone. Rationale: The 6,7-dichloro pattern is established early to avoid regioselectivity issues later. The methoxy group serves as a protected phenol.

-

Acylation:

-

Charge a reactor with 2,3-dichloroanisole (1.0 eq) and DCM. Cool to 0°C.[1][2]

-

Add 3-chloropropionyl chloride (1.2 eq).

-

Slowly add Aluminum Chloride (AlCl₃) (1.5 eq) in portions. Caution: Exothermic.

-

Mechanism: The methoxy group directs the acylation to the para position (position 4 of the anisole ring).

-

Quench with ice water/HCl. Extract DCM, dry, and concentrate to yield the intermediate ketone.

-

-

Cyclization:

-

Dissolve the intermediate in concentrated Sulfuric Acid (H₂SO₄) . Heat to 60°C for 2 hours.

-

Causality: The acid mediates an intramolecular Friedel-Crafts alkylation. The ring closes onto the position ortho to the ketone (position 5 of the original anisole), forming the 5-membered ring.

-

Pour onto ice. Filter the precipitate.[1][3][4] Recrystallize from Ethanol.

-

Validation: ¹H NMR should show two aromatic doublets (if H-4/H-? are present) or a singlet if fully substituted? Correction: In 6,7-dichloro-5-methoxy-1-indanone, there is only one aromatic proton at position 4. Expect a singlet ~7.0 ppm.

-

Phase 2: Formation of the Quaternary Center (The Critical Step)

Objective: Install Cyclopentyl and Butyl groups at C-2. Challenge: Steric hindrance makes the second alkylation difficult. Protocol:

-

Step A: Cyclopentylation (First Alkylation)

-

Dissolve Core Indanone (1.0 eq) in anhydrous THF/DMF (9:1) .

-

Cool to -78°C. Add NaH (1.1 eq, 60% dispersion). Stir 30 min.

-

Add Cyclopentyl Bromide (1.2 eq). Warm to reflux for 12 hours.

-

Note: Cyclopentyl is added first because it is bulkier and the enolate of the mono-substituted product is accessible.

-

Workup: Aqueous quench, extraction (EtOAc).[5]

-

-

Step B: Butylation (Second Alkylation)

-

Dissolve the 2-cyclopentyl intermediate in Toluene .

-

Add Potassium tert-butoxide (KOtBu) (1.5 eq). Why KOtBu? It is a stronger, more soluble base necessary to deprotonate the sterically hindered C-2 position.

-

Add n-Butyl Iodide (2.0 eq).

-

Reflux for 24-48 hours. Monitor by HPLC.

-

Self-Validating Check: The disappearance of the C-2 methine proton in NMR indicates formation of the quaternary center.

-

Phase 3: Functionalization to Racemic DIOA

-

Demethylation:

-

Treat the ether with BBr₃ (1M in DCM) at -78°C -> RT.

-

Caution: Generates MeBr gas.

-

Quench with MeOH.[3] Isolate the phenol.

-

-

Linker Attachment:

-

React the phenol with Ethyl Bromoacetate (1.2 eq) and K₂CO₃ in Acetone (Reflux).

-

Hydrolyze the resulting ester using LiOH in THF/H₂O.

-

Acidify to pH 3 to precipitate (±)-DIOA .

-

Phase 4: Chiral Resolution (Isolation of the R-Isomer)

Objective: Isolate R(+)-Butylindazone from the racemate.

Method A: Preparative Chiral HPLC (Recommended for <5g scale)

-

Column: Chiralcel OD-H or AD-H (20 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 15 mL/min.

-

Detection: UV @ 254 nm.

-

Elution Order: typically the (R)-isomer elutes second on OD-H columns (Verify with optical rotation).

-

Target: Collect the fraction with (+) optical rotation.

Method B: Classical Resolution (Scale >5g)

-

Dissolve (±)-DIOA in hot Ethanol.

-

Add (S)-(-)-α-Methylbenzylamine (1.0 eq).

-

Allow to crystallize slowly.

-

Filter crystals (Salt A) and liquor (Salt B).

-

Recrystallize Salt A 3x until constant melting point.

-

Crack the salt with 1N HCl to release the free acid.

-

Validation: Measure specific rotation

. Literature value for R(+)-DIOA is typically positive in EtOH.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Intermediate 1 Yield | 75-80% | Indanone core formation is efficient. |

| Alkylation Yield | 45-55% | Step-limiting due to steric hindrance at C2. |

| Final Purity | >98% | Required for biological selectivity. |

| Enantiomeric Excess (ee) | >99% | Critical.[6][7] (S)-isomer may have off-target effects. |

| Appearance | White to Off-white Solid | |

| Solubility | DMSO, Ethanol | Insoluble in water. |

Workflow Visualization

References & Substantiation

-

Garay, R. P., et al. "Chloride-transport inhibitors: a new class of potential antihypertensive agents." Advances in Nephrology, 1989. (Foundational work on Indanone/Indacrinone derivatives).

-

Delpire, E., et al. "Small-molecule inhibitors of the K-Cl cotransporter KCC2." Proceedings of the National Academy of Sciences (PNAS), 2009. Link (Validates the utility of DIOA).

-

Dolling, U. H., et al. "Phase transfer catalysis in the enantioselective synthesis of Indacrinone." Journal of the American Chemical Society, 1984. Link (Mechanistic basis for indanone alkylation).

-

PubChem Database. "R(+)-Butylindazone (DIOA) Compound Summary." CID 10386195.[8] Link (Structural verification).

-

Sigma-Aldrich/Merck. "Product Specification: R-(+)-DIOA." (Standard commercial reference for physical properties).

Disclaimer

This protocol involves the use of hazardous reagents (AlCl₃, BBr₃, Alkyl Iodides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. The synthesis of bioactive compounds for human consumption requires GMP compliance not covered in this research note.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5556964A - Process for the manufacture of budesonide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. R(+)-Butylindazone | C20H24Cl2O4 | CID 10386195 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for R(+)-Butylindazone in Cell Culture

For: Researchers, scientists, and drug development professionals.

Introduction

R(+)-Butylindazone, also known as R(+)-DIOA, is a chiral small molecule that has garnered significant interest in cell biology and pharmacology. As the dextrorotatory enantiomer of Butylindazone, it exhibits distinct biological activities, underscoring the critical importance of stereochemistry in drug action[1][2]. These application notes provide a comprehensive guide for the handling and use of R(+)-Butylindazone in a cell culture setting, with a focus on maintaining experimental integrity and reproducibility. The protocols outlined herein are designed to be self-validating systems, incorporating best practices for handling a hydrophobic compound and assessing its cellular effects.

Scientific Background and Mechanism of Action

R(+)-Butylindazone is primarily recognized as an inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel[3][4]. TRPC4 is a non-selective cation channel that plays a crucial role in regulating intracellular calcium ([Ca2+]) levels in response to various stimuli[3][5]. These channels are integral membrane proteins involved in a multitude of physiological processes, including vasoregulation, neurotransmission, and cell proliferation[3]. The dysregulation of TRPC4 activity has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention[3].

The inhibitory action of R(+)-Butylindazone on TRPC4 channels prevents the influx of Ca2+ and other cations into the cell, thereby modulating downstream signaling pathways that are dependent on intracellular Ca2+ concentration[3][5]. Understanding this mechanism is fundamental to designing and interpreting experiments involving this compound.

I. Compound Specifications and Handling

Proper handling and storage of R(+)-Butylindazone are paramount to ensure its stability and activity. Due to its hydrophobic nature, specific considerations for solubilization and dilution are necessary to prevent precipitation and ensure accurate dosing in cell culture experiments.

Physicochemical Properties

| Property | Value | Source |

| Synonyms | R(+)-DIOA, R-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid | [6][7] |

| Molecular Formula | C20H24Cl2O4 | [8] |

| Molecular Weight | 399.31 g/mol | [8][9] |

| Appearance | White solid | [7] |

| Solubility | Soluble in DMSO (>20 mg/mL), Soluble in ethanol, Insoluble in water (<0.11 mg/mL) | [6][7][10] |

| Storage | Store at -20°C under desiccating conditions. | [6] |

Preparation of Stock Solutions

The hydrophobicity of R(+)-Butylindazone necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

R(+)-Butylindazone powder

-

Anhydrous, sterile DMSO

-

Sterile, amber microcentrifuge tubes or glass vials

-

-

Procedure:

-

Equilibrate the R(+)-Butylindazone powder to room temperature before opening to prevent condensation.

-

Aseptically weigh the required amount of R(+)-Butylindazone powder. For a 10 mM stock solution, this would be 3.99 mg per 1 mL of DMSO.

-

Add the appropriate volume of sterile DMSO to the powder.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. A properly stored DMSO stock solution is stable for at least one month[11].

-

II. Cell Culture Applications

The selection of an appropriate cell line and careful control of experimental conditions are crucial for obtaining meaningful data with R(+)-Butylindazone.

Recommended Cell Lines

Given that the primary target of R(+)-Butylindazone is the TRPC4 channel, cell lines endogenously expressing this channel or engineered to overexpress it are ideal model systems.

-

HEK293 cells stably expressing TRPC4: Human Embryonic Kidney 293 (HEK293) cells are a robust and easily transfectable cell line commonly used for studying ion channel function. Stably transfected HEK293 cells expressing specific TRPC4 isoforms (e.g., TRPC4α or TRPC4β) provide a controlled system to investigate the compound's effects[4][12].

-

Endogenously TRPC4-expressing cell lines: Certain cancer cell lines, such as some renal cell carcinomas, have been reported to express high levels of TRPC4 and are sensitive to modulators of this channel[13][14]. It is recommended to verify TRPC4 expression in any chosen cell line by qPCR or Western blotting.

Protocol 2: General Culture of HEK293 Cells

-

Materials:

-

HEK293 cells (or a TRPC4-expressing variant)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

-

-

Procedure:

-

Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2[15].

-

For routine passaging, aspirate the culture medium and wash the cell monolayer with sterile PBS.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 1-3 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

-

Seed new culture vessels at a recommended split ratio (e.g., 1:3 to 1:6)[15].

-

Change the culture medium every 2-3 days[15].

-

Treatment of Cells with R(+)-Butylindazone

Due to the use of DMSO as a solvent, it is critical to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells.

Protocol 3: Preparation of Working Solutions and Cell Treatment

-

Determination of Final DMSO Concentration:

-

The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% (v/v) to minimize solvent-induced artifacts and cytotoxicity[16][17].

-

Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of R(+)-Butylindazone used.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM R(+)-Butylindazone stock solution.

-

Perform serial dilutions of the stock solution in sterile, serum-free culture medium to prepare working solutions at the desired concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the hydrophobic compound[17].

-

For example, to achieve a final concentration of 10 µM R(+)-Butylindazone with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

-

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The next day, remove the existing culture medium and replace it with the medium containing the desired concentrations of R(+)-Butylindazone or the vehicle control.

-

Incubate the cells for the desired treatment duration.

-

III. Functional and Cytotoxicity Assays

A key aspect of characterizing the effects of R(+)-Butylindazone is to assess its impact on TRPC4 channel function and its potential cytotoxicity.

Calcium Influx Assay using Fluo-4 AM

This assay measures changes in intracellular calcium concentration, providing a direct readout of TRPC4 channel activity.

Protocol 4: Fluo-4 AM Calcium Influx Assay

-

Materials:

-

Fluo-4 AM dye

-

Anhydrous DMSO

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer

-

TRPC4-expressing cells seeded in a 96-well black, clear-bottom plate

-

A fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm and injection capabilities.

-

-

Procedure:

-

Cell Seeding: Seed TRPC4-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a 2-5 µM Fluo-4 AM loading solution in HBSS. The addition of 0.02% Pluronic F-127 can improve dye solubility and loading efficiency.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C[1][3].

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well.

-

-

Compound Treatment and Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Record a baseline fluorescence reading for a set period.

-

Using the plate reader's injector, add a TRPC4 agonist (e.g., a G-protein coupled receptor agonist that activates TRPC4) to stimulate calcium influx.

-

Immediately following agonist addition, continuously record the fluorescence intensity over time.

-

To test the inhibitory effect of R(+)-Butylindazone, pre-incubate the cells with the compound for a desired period (e.g., 15-30 minutes) before adding the agonist.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. The peak response or the area under the curve can be used to quantify the calcium influx.

Cytotoxicity Assessment using MTT Assay

It is essential to determine the concentration range at which R(+)-Butylindazone exhibits its pharmacological effects without causing significant cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol 5: MTT Cytotoxicity Assay

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

R(+)-Butylindazone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of R(+)-Butylindazone and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[2].

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IV. Visualization of Cellular Pathways and Workflows

Visualizing the underlying biological pathways and experimental workflows can aid in understanding the experimental design and the mechanism of action of R(+)-Butylindazone.

TRPC4 Signaling Pathway

The following diagram illustrates the signaling cascade leading to the activation of TRPC4 channels and the inhibitory role of R(+)-Butylindazone.

Caption: Simplified TRPC4 signaling pathway and the inhibitory action of R(+)-Butylindazone.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the key steps in determining the cytotoxic effects of R(+)-Butylindazone.

Caption: Workflow for determining the IC50 of R(+)-Butylindazone using the MTT assay.

V. Considerations and Troubleshooting

Compound Stability in Culture Media

The stability of R(+)-Butylindazone in aqueous cell culture media over the course of an experiment has not been extensively documented. Hydrophobic compounds can sometimes degrade or adsorb to plasticware. It is recommended to empirically determine the stability of the compound under your specific experimental conditions. This can be achieved by incubating the compound in culture medium for the duration of the experiment, followed by analysis of the compound's concentration using methods such as HPLC or LC-MS/MS[18].

Off-Target Effects

While R(+)-Butylindazone is a known TRPC4 inhibitor, the potential for off-target effects should not be overlooked. As with any small molecule inhibitor, it is good practice to consider and, where possible, investigate interactions with other cellular targets. This could involve screening against a panel of related ion channels (e.g., other TRP family members) or utilizing broader pharmacological profiling services[19][20].

Troubleshooting Calcium Imaging Assays

-

Low Signal: Ensure cells are healthy and that the Fluo-4 AM loading was efficient. Optimize dye concentration and loading time for your specific cell line. Check that the TRPC4 channels are functional by using a known agonist as a positive control[1][21].

-

High Background: Incomplete removal of extracellular dye can lead to high background fluorescence. Ensure thorough washing after dye loading. Some cell types may actively extrude the dye; the use of probenecid can help to mitigate this[22].

-

Inconsistent Results: Maintain consistent cell density and health. Ensure accurate and rapid addition of agonists and inhibitors. Check for potential phototoxicity by minimizing exposure to excitation light[11].

VI. Conclusion

R(+)-Butylindazone is a valuable tool for investigating the role of TRPC4 channels in cellular physiology and disease. By adhering to the detailed protocols and considerations outlined in these application notes, researchers can ensure the generation of reliable and reproducible data. The provided methodologies for compound handling, cell culture, functional assays, and cytotoxicity assessment offer a robust framework for exploring the biological effects of this potent and specific TRPC4 inhibitor.

References

-

Patsnap Synapse. What are TRPC4 inhibitors and how do they work? Patsnap Synapse. Published June 21, 2024. Accessed February 14, 2026. [Link]

-

Rubaiy HN. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels. International Journal of Molecular Sciences. 2018;19(11):3645. [Link]

-

Ubigene. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Ubigene. Published September 2, 2025. Accessed February 14, 2026. [Link]

-

Australian Prescriber. The tale of chiral switches. Australian Prescriber. 2002;25(4):83-85. [Link]

-